5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 3,5-dichloroaniline. The reaction is carried out in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (NaH, K2CO3), solvents (DMF, DMSO), temperature (80-120°C).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (LiAlH4), solvents (ether, THF), temperature (0-25°C).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial strains and cancer cell lines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide nitrogen.
3,5-dichlorophenylthiophene-2-sulfonamides: These compounds lack the bromine atom on the thiophene ring but have similar biological activities.
Uniqueness
5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is unique due to the presence of both bromine and dichlorophenyl groups, which may enhance its biological activity and reactivity compared to other thiophene derivatives
Properties
CAS No. |
646039-70-5 |
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Molecular Formula |
C10H6BrCl2NO2S2 |
Molecular Weight |
387.1 g/mol |
IUPAC Name |
5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6BrCl2NO2S2/c11-9-1-2-10(17-9)18(15,16)14-8-4-6(12)3-7(13)5-8/h1-5,14H |
InChI Key |
GKBASQAGXVDWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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